molecular formula C11H9NO B8613015 3-(1H-indol-3-yl)acrylaldehyde CAS No. 923293-03-2

3-(1H-indol-3-yl)acrylaldehyde

Cat. No.: B8613015
CAS No.: 923293-03-2
M. Wt: 171.19 g/mol
InChI Key: XRNSYINJYVOSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)acrylaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in various natural products and drugs. These compounds play a crucial role in cell biology and have been extensively studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing 3-(1H-indol-3-yl)acrylaldehyde involves the oximation of β-(3-indolyl)acrolein followed by dehydration to give β-(3-indolyl)acrylonitrile. This intermediate can then be reduced to yield γ-(3-indolyl)allyl alcohol . The reaction conditions typically involve the use of dehydrating agents and reducing agents under controlled temperatures and pressures.

Industrial Production Methods

the synthesis of indole derivatives generally involves similar steps, including the use of catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-(1H-indol-3-yl)acrylaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and apoptosis. The compound can also modulate signaling pathways, leading to the suppression of tumor growth and the induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-3-yl)acrylaldehyde is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

923293-03-2

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

3-(1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H

InChI Key

XRNSYINJYVOSGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g of 2-(pyridin-3-yl)aniline (58.7 mmol) in 100 mL ethanol is slowly added 6.2 mL of cyanogen bromide (12.4 g, 118 mmol). The reaction is heated to reflux for 1 hour, monitoring by TLC (silica, hexanes:ethyl acetate 1:1) for formation of the Zincke salt. The reaction is then quenched via addition of 50 mL saturated NH4Cl, and extracted with 3×50 mL dichloromethane. The combined organic layers are washed 3×100 mL saturated NH4Cl, followed by drying over anhydrous Na2SO4 and removal of the solvent. The crude residue is further purified via column chromatography over silica, using a hexanes-ethyl acetate gradient.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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